Diltiazemhydrochlorid

Übersicht

Beschreibung

Diltiazem hydrochloride is a calcium ion cellular influx inhibitor, also known as a slow channel blocker . It is used alone or in combination with other medicines to treat angina (severe chest pain) or hypertension (high blood pressure) . High blood pressure adds to the workload of the heart and arteries .

Synthesis Analysis

A novel stability-indicating method for known and unknown impurities profiling for diltiazem hydrochloride tablets was developed . Efficient enantioselective syntheses of the important cardiac drug (+)-cis- (2S,3S)-diltiazem from (E)-methyl 4-methoxyphenylpropenoate via either the (2R,3S)- or (2S,3R)-enantiomers of threo-methyl 3- (4-methoxyphenyl)-2,3-dihydroxypropanoate are described .Molecular Structure Analysis

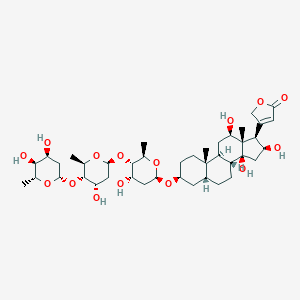

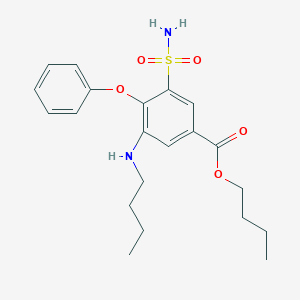

Diltiazem hydrochloride is a hydrochloride salt resulting from the reaction of equimolar amounts of diltiazem and hydrogen chloride . The molecular formula of Diltiazem hydrochloride is C22H27ClN2O4S .Chemical Reactions Analysis

The kinetics of hydrolysis of diltiazem hydrochloride in aqueous solutions at 313, 323, 333, and 353 K over the pH-range 0.4-9.7 has been investigated .Physical and Chemical Properties Analysis

Diltiazem hydrochloride is a white to off-white crystalline powder with a bitter taste . It is soluble in water, methanol, and chloroform .Wissenschaftliche Forschungsanwendungen

Behandlung von Analfissuren

Diltiazemhydrochlorid wurde zur Behandlung chronischer Analfissuren (CAF) eingesetzt. Die Behandlung zielt darauf ab, den Krampf des Afterschließmuskels zu reduzieren, und mehr als 60 % der Patienten können mit der topischen Anwendung von Mitteln wie this compound geheilt werden . In einer Studie wurden Diltiazemhydrochloridgele unter Verwendung von von der FDA empfohlenen Polymeren für die topische Anwendung bei CAF hergestellt .

Formulierungsforschung

This compound wird häufig in der Formulierungsforschung verwendet. So wurden beispielsweise Gele hergestellt, die this compound enthielten, unter Verwendung verschiedener Polymere. Die Konsistenz der Gele nahm mit der Konzentration des Polymers zu. Alle Formulierungen zeigten einen pseudoplastischen Fluss ohne Thixotropie .

Stabilitätsstudien

This compound wird in Stabilitätsstudien verwendet. In einer Studie wurden Hydroxypropylmethylcellulose (HPMC)- und Methylcellulose (MC)-Gele, die this compound enthielten, unter beschleunigten Stabilitätsbedingungen als stabil befunden .

Bioadhäsionsstudien

This compound wird in Bioadhäsionsstudien verwendet. In einer Studie wurde festgestellt, dass die Bioadhäsion von Polyethylenoxid (PEO)-Gelen, die this compound enthielten, am höchsten war .

Assay-Quantifizierung

This compound und seine Abbauverunreinigung F wurden mit Hilfe der Hochleistungsdünnschichtchromatographie (HPTLC) quantifiziert. Die Methode wurde gemäß den Richtlinien des International Council for Harmonisation (ICH) validiert .

Synthese von this compound

Die Methode der Assay-Quantifizierung von this compound und seiner Abbauverunreinigung F beweist ihre Anwendbarkeit für die Quantifizierung der Verunreinigung F während der Synthese von this compound .

Wirkmechanismus

- Its role is to inhibit the influx of calcium ions during depolarization, leading to vasodilation and reduced contractility of the heart muscle .

- The reduction in calcium availability also affects the sinoatrial (SA) and atrioventricular (AV) nodes, slowing heart rate and controlling arrhythmias .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Zukünftige Richtungen

Diltiazem hydrochloride is used clinically as an antihypertensive, anti-arrhythmic, and as an anti-anginal agent for the management of cardiovascular conditions such as hypertension, chronic stable angina, atrial fibrillation, atrial flutter . It is also being researched for its potential use in improving the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells .

Biochemische Analyse

Biochemical Properties

Diltiazem hydrochloride primarily works by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . It interacts with calcium channels on the cell membrane, blocking the entry of calcium ions into the cell . This interaction reduces the contractility of the cardiac and vascular smooth muscle, leading to vasodilation .

Cellular Effects

Diltiazem hydrochloride has a significant impact on various types of cells, particularly cardiac and vascular smooth muscle cells . By inhibiting calcium influx, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It reduces heart rate and systemic vascular resistance, leading to a decrease in blood pressure .

Molecular Mechanism

The molecular mechanism of action of Diltiazem hydrochloride involves the inhibition of the calcium influx into cardiac and vascular smooth muscle during depolarization . This is achieved by blocking the slow inward current in excitable tissue, causing excitation-contraction uncoupling in various myocardial tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Diltiazem hydrochloride have been observed to change over time. For instance, in a patient with complete atrioventricular block caused by coronary artery spasm, the patient’s chest pain was rapidly relieved, and complete atrioventricular block was promptly restored to sinus rhythm following the administration of intravenous Diltiazem hydrochloride .

Dosage Effects in Animal Models

In animal models, Diltiazem hydrochloride has been shown to interfere with the slow inward (depolarizing) current in excitable tissue . It causes excitation-contraction uncoupling in various myocardial tissues without changes in the configuration of the action potential .

Metabolic Pathways

Diltiazem hydrochloride is extensively metabolized by the liver and excreted by the kidneys and in bile . The metabolic pathways of Diltiazem hydrochloride include N- and O-demethylation (via cytochrome P450), deacetylation (via plasma and tissue esterases), in addition to conjugation (via sulfation and glucuronidation) .

Transport and Distribution

Diltiazem hydrochloride is distributed throughout the body after oral administration, with a particular affinity for cardiac and vascular smooth muscle . It is transported in the bloodstream and distributed within cells and tissues .

Subcellular Localization

The subcellular localization of Diltiazem hydrochloride is primarily at the cell membrane, where it interacts with calcium channels to exert its effects . It blocks the entry of calcium ions into the cell, influencing the function and activity of the cell .

Eigenschaften

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-BHDTVMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38411-61-9 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38411-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8040147 | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33286-22-5, 38411-61-9 | |

| Record name | Diltiazem hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33286-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diltiazem hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033286225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(1)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038411619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diltiazem hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DILTIAZEM HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLH94387TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

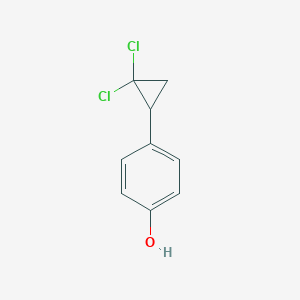

![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)

![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)

![13,14-(1,3-Butadiene-1,4-diyl)-[9,10-(1,3-butadiene-1,4-diyl)-[5,6-(1,3-butadiene-1,4-diyl)-[1,2-(1,3-butadiene-1,4-diyl)-4,8,12,16-tetraoxacyclohexadecane-1,5,9,13-tetraene-3,7,11,15-tetraone]]]](/img/structure/B194521.png)